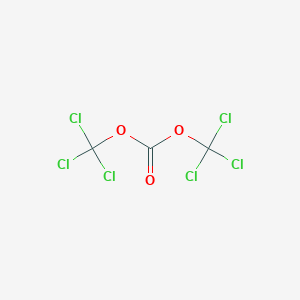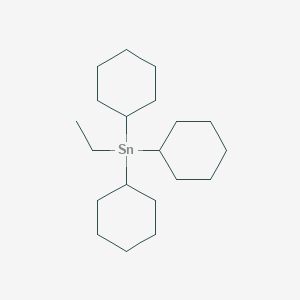
ETHYLTRICYCLOHEXYLTIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tricyclohexylethyl- is an organotin compound characterized by the presence of three cyclohexyl groups and one ethyl group attached to a tin atom. Organotin compounds, including stannane, tricyclohexylethyl-, are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, tricyclohexylethyl- can be synthesized through the reduction of the corresponding organotin chlorides using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The general reaction involves the reduction of tricyclohexylethyl tin chloride with LiAlH4 in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of stannane, tricyclohexylethyl- typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tricyclohexylethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Participates in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and organometallic reagents are used under mild to moderate conditions.
Major Products Formed
Oxidation: Tin oxides (SnO, SnO2)
Reduction: Lower oxidation state tin compounds
Substitution: Various organotin derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Stannane, tricyclohexylethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of stannane, tricyclohexylethyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and radicals, enabling a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin hydride
- Triphenyltin hydride
- Trimethyltin chloride
Uniqueness
Stannane, tricyclohexylethyl- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability compared to other organotin compounds. The presence of three cyclohexyl groups and one ethyl group provides steric hindrance and electronic effects that influence its reactivity and applications .
Propriétés
IUPAC Name |
tricyclohexyl(ethyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.C2H5.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1H,2-6H2;1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDOJQVZDLESI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147592 |
Source


|
| Record name | Stannane, tricyclohexylethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106376-80-1 |
Source


|
| Record name | Stannane, tricyclohexylethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106376801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tricyclohexylethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
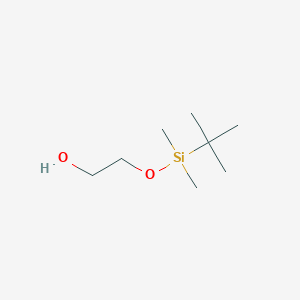
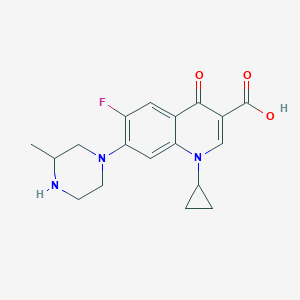

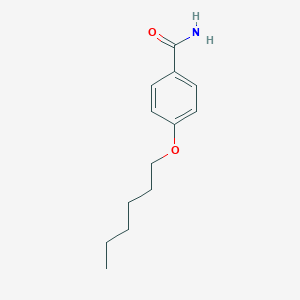
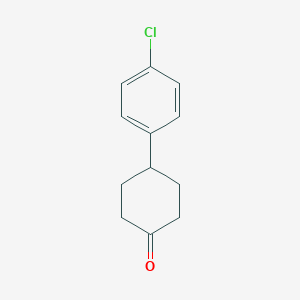
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
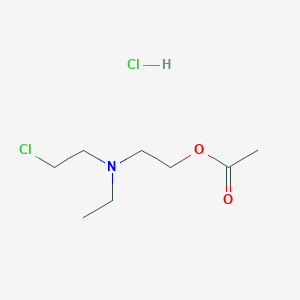
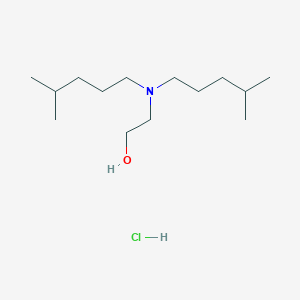
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
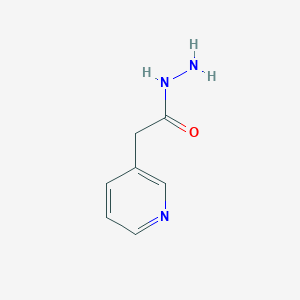
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
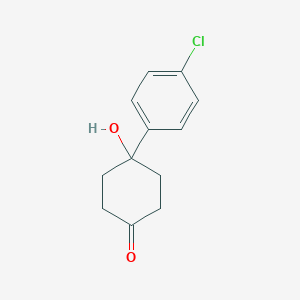
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
